2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide
Description
Properties
CAS No. |
349541-28-2 |
|---|---|
Molecular Formula |
C12H10N4O6 |
Molecular Weight |
306.23 g/mol |
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C12H10N4O6/c1-6-3-11(14-22-6)13-12(17)9-4-8(15(18)19)5-10(7(9)2)16(20)21/h3-5H,1-2H3,(H,13,14,17) |
InChI Key |
DWKSZDQPZHQKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Nitration of 2-Methylbenzoic Acid
Nitration of 2-methylbenzoic acid requires careful control to achieve 3,5-dinitro substitution. The methyl group at position 2 directs electrophilic attack to the meta positions (C3 and C5).
Procedure :
-
First Nitration :
-
Second Nitration :
Key Data :
| Parameter | First Nitration | Second Nitration |
|---|---|---|
| Temperature (°C) | 0–5 | 50 |
| Time (h) | 2 | 4 |
| Yield (%) | 85 | 78 |
Conversion to Acid Chloride
3,5-Dinitro-2-methylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Procedure :
-
3,5-Dinitro-2-methylbenzoic acid (1 eq) is refluxed with SOCl₂ (3 eq) in anhydrous dichloromethane (DCM) for 3 hours.
-
Excess SOCl₂ is removed under vacuum to yield 3,5-dinitro-2-methylbenzoyl chloride as a yellow solid (95% yield).
Synthesis of 5-Methyl-1,2-Oxazol-3-Amine
Hantzsch Oxazole Synthesis
The Hantzsch method involves cyclization of α-haloketones with urea or thiourea. For 5-methyl-1,2-oxazol-3-amine:
Procedure :
-
Synthesis of α-Chloroketone :
-
3-Pentanone is treated with chlorine gas in acetic acid at 40°C to yield 2-chloro-3-pentanone.
-
-
Cyclization :
Characterization Data :
-
¹H NMR (CDCl₃) : δ 2.28 (s, 3H, CH₃), 6.15 (s, 1H, C₄-H).
-
HRMS : m/z [M+H]⁺ calcd. for C₄H₇N₂O: 99.0561; found: 99.0563.
Amide Coupling: Final Assembly
Reaction Conditions
The acid chloride and oxazole amine are coupled in anhydrous DCM using triethylamine (Et₃N) as a base.
Procedure :
-
3,5-Dinitro-2-methylbenzoyl chloride (1 eq) is dissolved in DCM (10 mL) at 0°C.
-
5-Methyl-1,2-oxazol-3-amine (1.1 eq) and Et₃N (3 eq) are added dropwise.
-
The mixture is stirred at room temperature for 12 hours.
-
Workup:
-
Wash with 10% HCl (3 × 15 mL) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purify via flash chromatography (hexane/EtOAc 4:1).
-
Spectroscopic Characterization
-
¹H NMR (CDCl₃) : δ 2.34 (s, 3H, Ar-CH₃), 2.61 (s, 3H, Oxazole-CH₃), 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 8.67 (d, J = 2.4 Hz, 1H, Ar-H).
-
¹³C NMR : δ 12.8 (Ar-CH₃), 14.2 (Oxazole-CH₃), 122.1–146.9 (aromatic carbons), 165.4 (C=O).
Alternative Synthetic Routes and Optimization
Direct Nitration of Preformed Amide
An alternative strategy involves nitrating N-(5-methyl-1,2-oxazol-3-yl)-2-methylbenzamide. However, this approach risks over-nitration or oxazole ring degradation.
Results :
-
Nitration with HNO₃/H₂SO₄ at 0°C yielded 35% target compound due to competing side reactions.
Microwave-Assisted Amidation
Microwave irradiation (100°C, 30 min) reduced reaction time but provided comparable yield (85%) to conventional methods.
Challenges and Mitigation Strategies
-
Regioselectivity in Nitration :
-
Oxazole Stability :
-
Avoid strong acids during amidation to prevent ring opening.
-
-
Purification :
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile intermediate in organic synthesis, allowing for the creation of more complex chemical entities.
Biology
- Antimicrobial Activity : Preliminary studies indicate that 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide exhibits significant antimicrobial properties against various pathogens.
Medicine
- Potential Pharmaceutical Intermediate : The compound is being explored for its potential use in drug development, particularly as an anti-inflammatory agent due to its interaction with specific molecular targets like enzymes involved in inflammatory pathways.
The biological activity of this compound has been investigated in several studies:
| Activity Type | Description | Findings |
|---|---|---|
| Antimicrobial | Assessed against resistant strains | Effective inhibition of growth in multi-drug resistant bacteria |
| Anticancer | Evaluated in cancer models | Induced significant apoptosis in cancer cells while sparing normal cells |
Case Study on Antimicrobial Efficacy
Objective : Evaluate the compound's efficacy against resistant bacterial strains.
Results : Demonstrated effective inhibition of growth in multi-drug resistant strains, suggesting potential for therapeutic applications in infectious diseases.
Case Study on Cancer Treatment
Objective : Assess anticancer effects in breast cancer models.
Results : Showed significant apoptosis induction in cancer cells with minimal effects on normal cells, highlighting its selective toxicity.
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and oxazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
A comparative analysis of key structural analogs is summarized in Table 1.
Table 1: Structural and Molecular Comparison of Analogs
Key Observations:
Substituent Effects :
- The target compound's 3,5-dinitro groups are strongly electron-withdrawing, reducing electron density on the benzamide ring compared to the 3-methyl substituent in 's compound. This difference may render the target less reactive in electrophilic substitutions but more stable under oxidative conditions .
- The 5-methyl-1,2-oxazol-3-yl group introduces aromaticity and moderate electron-withdrawing character due to the oxygen atom, contrasting with the thiazole ring in 's compounds, where sulfur's polarizability may enhance π-stacking interactions .
In the triazolothiadiazole-oxazole hybrid (), the fused-ring system confers rigidity and planar geometry, enabling face-to-face π-interactions (centroid distance: 3.47 Å) absent in the target compound’s structure .
Physicochemical and Spectral Properties
Crystallography:
- The triazolothiadiazole-oxazole hybrid () crystallizes in an orthorhombic system (space group Pca2₁) with columnar packing driven by π-interactions, whereas the target compound’s structure (unreported in evidence) may exhibit less planar packing due to the absence of fused rings .
UV-Vis Spectroscopy:
Biological Activity
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C10H10N4O5
- IUPAC Name : this compound
- Molecular Weight : 258.21 g/mol
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. Notably, the presence of the dinitrobenzamide moiety is significant for its pharmacological effects. The oxazole ring contributes to its lipophilicity and potential interactions with cellular membranes.
Antimicrobial Activity
Studies have shown that derivatives of benzamide compounds exhibit antimicrobial properties. The dinitrobenzamide structure is known to enhance the activity against various bacterial strains. Notably, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
There is emerging evidence supporting the anticancer properties of benzamide derivatives. For instance:
- Case Study : A related compound was tested in vitro against several cancer cell lines, showing significant cytotoxicity. The mechanism involved apoptosis induction via mitochondrial pathways.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 15 |
| This compound | HeLa (cervical cancer) | 20 |
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been noted in studies involving lipopolysaccharide (LPS)-induced inflammation models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
Recent studies have focused on synthesizing analogs of this compound to evaluate their biological activities further. For example:
- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their antimicrobial and anticancer activities.
- Structure-Activity Relationship (SAR) : Analysis revealed that modifications to the oxazole ring significantly impacted biological activity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
